molecular formula C12H20ClN B2875511 Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride CAS No. 158833-04-6

Spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride

Cat. No.: B2875511
CAS No.: 158833-04-6
M. Wt: 213.75
InChI Key: YYAKUGYFEAKQHS-UHFFFAOYSA-N
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Description

Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride is a unique compound characterized by its spirocyclic structure, which includes an adamantane moiety fused to a cyclopropane ring

Scientific Research Applications

Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride has a wide range of scientific research applications:

Future Directions

The application of spirocyclic structures in drug discovery has seen a dramatic increase in attention in recent years, alongside major developments in their synthetic chemistry . They can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure . Therefore, the research and development of spiro compounds, including “Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride”, is a promising field for future exploration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of adamantane derivatives with cyclopropane precursors under specific conditions. For example, the Corey–Chaykovsky reaction can be employed to synthesize spiro[cyclopropane-1,9’-fluorene] with a yield of 70% .

Industrial Production Methods

Industrial production of spirocyclic compounds often utilizes microwave-assisted organic synthesis to accelerate reaction rates and improve yields. This method has been shown to be effective in the synthesis of various spiro heterocycles .

Chemical Reactions Analysis

Types of Reactions

Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions with various nucleophiles and electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include dimethyloxosulfonium methylide for the Corey–Chaykovsky reaction and NaOH for chemo- and diastereo-selective cycloaddition reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Corey–Chaykovsky reaction yields spiro[cyclopropane-1,9’-fluorene], while cycloaddition reactions can produce spiro (cyclopentane-1,3’-indoline) derivatives .

Mechanism of Action

The mechanism of action of spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, leading to its biological activities. For example, spiroadamantane derivatives have been shown to possess antimalarial and antiparasitic activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[adamantane-2,2’-cyclopropane]-1’-amine;hydrochloride is unique due to its adamantane moiety, which imparts specific physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in drug discovery and materials science .

Properties

IUPAC Name

spiro[adamantane-2,2'-cyclopropane]-1'-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N.ClH/c13-11-6-12(11)9-2-7-1-8(4-9)5-10(12)3-7;/h7-11H,1-6,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAKUGYFEAKQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C34CC4N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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